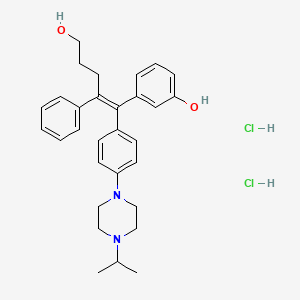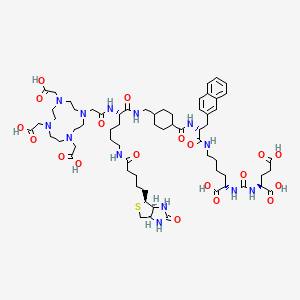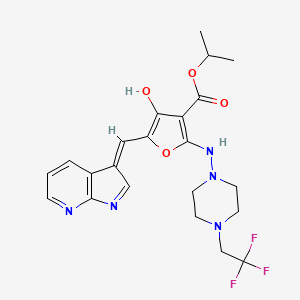
Cdc7-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdc7-IN-4 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex (MCM2-7). This kinase is highly expressed in various tumors, making it an attractive target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for CDC7 inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
Cdc7-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or carboxylic acid, while reduction could yield an alcohol .
科学研究应用
Cdc7-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation.
Biology: Helps in understanding the molecular mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells by disrupting DNA replication.
作用机制
Cdc7-IN-4 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the MCM2-7 complex, which is essential for the initiation of DNA replication. As a result, cells are unable to progress through the S-phase of the cell cycle, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on CDC7 for rapid proliferation .
相似化合物的比较
Similar Compounds
PHA-767491: Another CDC7 inhibitor that also targets cyclin-dependent kinase 9 (CDK9).
XL413: A selective CDC7 inhibitor with similar anti-proliferative effects.
SGR-2921: A potent CDC7 inhibitor with demonstrated efficacy in various cancer models.
Uniqueness of Cdc7-IN-4
This compound is unique due to its high selectivity and potency against CDC7 kinase. It has shown strong anti-proliferative and cytotoxic effects in a wide range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its potential as a targeted therapeutic agent .
属性
分子式 |
C22H24F3N5O4 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
propan-2-yl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate |
InChI |
InChI=1S/C22H24F3N5O4/c1-13(2)33-21(32)17-18(31)16(10-14-11-27-19-15(14)4-3-5-26-19)34-20(17)28-30-8-6-29(7-9-30)12-22(23,24)25/h3-5,10-11,13,28,31H,6-9,12H2,1-2H3/b14-10+ |
InChI 键 |
OIMZUCDSEDEUAE-GXDHUFHOSA-N |
手性 SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |
规范 SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
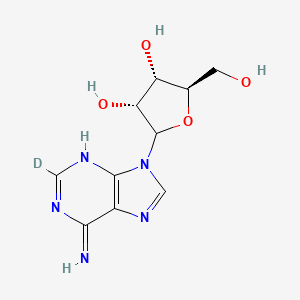
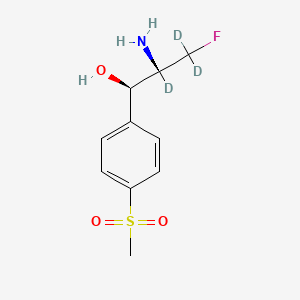

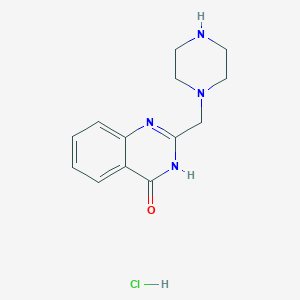
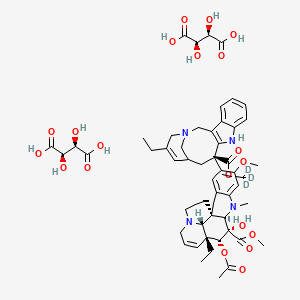
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
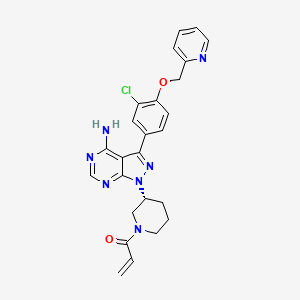
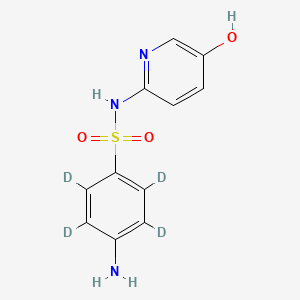
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
